molecular formula C11H23NO2S B7893123 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B7893123
M. Wt: 233.37 g/mol
InChI Key: UJXWDDNXCNLCAX-UHFFFAOYSA-N
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Description

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group attached to a heptane chain. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an appropriate heptan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization, distillation, and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of amino-substituted derivatives.

Scientific Research Applications

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can enhance the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its tetrahydrothiophene ring and heptan-3-ylamino group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .

Properties

IUPAC Name

N-heptan-3-yl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWDDNXCNLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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